Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
Description
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate is a chiral spirocyclic carbamate derivative with the molecular formula C₁₃H₂₃NO₂ and a molecular weight of 219.31 g/mol . Its structure features a 1,8-dioxaspiro[4.5]decane core, where the spiro junction connects a tetrahydrofuran ring (1,8-dioxa) to a cyclohexane moiety. Key substituents include a hydroxyl group at the 4-position and a tert-butyl carbamate group attached to the nitrogen at the 3-position. The stereochemistry is defined as (3R,4S), which is critical for its conformational and biological properties. This compound is cataloged under the CAS number rac-tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate, indicating its racemic form in commercial availability .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNACQEJUJGSN-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1O)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate typically involves several steps:
Formation of the spirocyclic core through intramolecular cyclization.
Protection of hydroxyl groups to ensure selective reactivity.
Introduction of the tert-butyl carbamate group via carbamoylation reactions under controlled conditions.
Industrial Production Methods: : Industrial production scales up these methods using batch or continuous flow reactors. Optimizing reaction conditions like temperature, solvent choice, and catalyst presence ensures high yield and purity. Green chemistry principles, such as using less toxic solvents or recyclable catalysts, may be applied to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate can undergo:
Oxidation: : Primarily affecting the hydroxyl group to form ketones or aldehydes.
Reduction: : Targeting the carbonyl or carbamate moieties.
Substitution: : At the tert-butyl carbamate group or the hydroxyl position.
Common Reagents and Conditions: : Common reagents include:
Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Bases or acids for substitution reactions, depending on the desired functional group transformation.
Major Products:
Scientific Research Applications
Chemistry: : The spirocyclic structure of Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate makes it an interesting molecule for studying stereochemical effects and reaction mechanisms.
Biology: : The compound's structural elements are explored for bioactivity, including enzyme inhibition and receptor binding studies.
Medicine: : Researchers investigate its potential as a scaffold for developing new pharmaceuticals due to its stability and ability to modify pharmacokinetic properties.
Industry: : Its use extends to materials science for creating novel polymers or resins with specific properties, thanks to its robust spirocyclic framework.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic core can enhance binding affinity due to its rigid and unique three-dimensional shape. Additionally, the tert-butyl carbamate group can confer resistance to metabolic degradation, prolonging the compound's activity.
Comparison with Similar Compounds
Tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS: 2248258-11-7)
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.35 g/mol
- Key Differences: Replaces the 1,8-dioxa system with a 7-oxa-1-aza spiro framework, introducing a nitrogen atom into the ring.
Tert-butyl (3-((tert-butyldimethylsilyl)oxy)propyl)(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- Synthesis Yield : 62% via FCC purification .
- Key Differences: Incorporates a cyano group at the 8-position and a silyl ether side chain. The cyano group enhances electrophilicity, while the silyl ether improves lipophilicity .
Piperidine/Pyrrolidine-Based Carbamates
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)
tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS: 1932183-92-0)
- Molecular Formula : C₁₀H₁₉FN₂O₂
- Molecular Weight : 218.27 g/mol
- Key Differences : Utilizes a pyrrolidine ring (5-membered) instead of a 6-membered spiro system. The smaller ring size and methylene spacer alter steric and electronic profiles .
Hydroxy-Substituted Carbamates
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Differences: Cyclopentane ring instead of spirodecane, reducing ring strain and altering solubility.
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS: 1402566-32-8)
- Key Differences : Contains a tetrahydropyran (oxan) ring with a hydroxymethyl group. The lack of a spiro system and presence of a hydroxymethyl side chain enhance hydrophilicity .
Stereochemical Variants
Several analogs highlight the importance of stereochemistry:
- tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1228185-45-2) vs. tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9): Enantiomeric pairs with divergent biological activities due to spatial arrangement .
- tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) vs. tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8): Diastereomers with distinct physicochemical properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H21N1O5
- Molecular Weight : 243.31 g/mol
- CAS Number : 2490323-05-0
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Preliminary studies suggest that it may exhibit neuroprotective properties by modulating inflammatory responses and oxidative stress in neuronal cells.
Biological Activity
- Neuroprotective Effects :
- Antioxidant Activity :
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a study assessing the protective effects of this compound against Aβ toxicity in astrocytes:
- Methodology : Astrocyte cultures were treated with Aβ 1-42 in the presence of varying concentrations of the compound.
- Results : The compound significantly reduced cell death and inflammation markers compared to untreated controls.
Case Study 2: In Vivo Efficacy
An in vivo model using scopolamine-induced cognitive impairment was utilized to evaluate the efficacy of the compound:
- Findings : While the compound exhibited some neuroprotective effects, its bioavailability in the brain was a limiting factor compared to established treatments like galantamine .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
